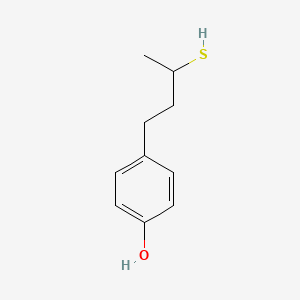

4-(3-Sulfanylbutyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14OS |

|---|---|

Molecular Weight |

182.28 g/mol |

IUPAC Name |

4-(3-sulfanylbutyl)phenol |

InChI |

InChI=1S/C10H14OS/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,11-12H,2-3H2,1H3 |

InChI Key |

WMPZKGNJPUURGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Sulfanylbutyl Phenol

Direct Synthesis Approaches to Incorporate Thiolated Alkyl Chains

Direct synthesis approaches aim to construct the 4-(3-Sulfanylbutyl)phenol molecule in a limited number of steps, often by forming the key carbon-sulfur or carbon-carbon bonds on a pre-existing phenolic structure or by introducing the entire sulfanylbutyl moiety at once.

Thiolation Reactions on Existing Phenol (B47542) Scaffolds

One direct strategy involves the introduction of a thiol group onto a phenol derivative that already possesses the butyl side chain. This can be conceptualized through several reaction pathways. For instance, a precursor such as 4-(3-halobutyl)phenol or 4-(3-tosyloxybutyl)phenol could undergo nucleophilic substitution with a sulfur nucleophile.

| Precursor | Reagent | Product |

| 4-(3-halobutyl)phenol | Sodium hydrosulfide (NaSH) | This compound |

| 4-(3-tosyloxybutyl)phenol | Thioacetate, followed by hydrolysis | This compound |

These reactions typically proceed via an S(_N)2 mechanism, where the choice of solvent and reaction conditions is crucial to maximize the yield and minimize side reactions, such as elimination.

Direct Introduction of the 3-Sulfanylbutyl Moiety onto the Phenolic Ring

A more direct, though often more challenging, approach would be the direct alkylation of phenol with a reagent containing the 3-sulfanylbutyl group. A Friedel-Crafts alkylation reaction could be envisioned, although the presence of the thiol group can complicate the reaction due to its potential to react with the Lewis acid catalyst.

A plausible precursor for such a reaction could be a species like 3-sulfanyl-1-butene, which could be activated to alkylate the phenol at the para position. However, controlling the regioselectivity (ortho vs. para substitution) and preventing polymerization of the alkene under acidic conditions are significant hurdles.

Catalytic Strategies for C-S and C-C Bond Formation for Phenol Derivatives

Modern catalytic methods offer powerful tools for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, which are central to the synthesis of this compound.

For C-S Bond Formation:

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A hypothetical route could involve the coupling of a phenol derivative, activated as a triflate or a nonaflate, with a source of sulfur. While typically used for aryl-sulfur bond formation, modifications of these methods could potentially be adapted for the formation of the alkyl-sulfur bond in the side chain.

A dual-metal catalysis system, for instance, employing both palladium and copper, has been reported for the synthesis of unsymmetrical aryl sulfides from phenols and aryl boronic acids with elemental sulfur. rsc.org Adapting such a system for the synthesis of an alkyl-thiolated phenol would require significant modification but highlights the potential of catalytic approaches.

For C-C Bond Formation:

Catalytic strategies can also be employed to construct the butyl side chain on the phenol ring. For example, a Heck-type reaction between 4-halophenol and a suitable butene derivative could form the carbon skeleton, which would then require subsequent functional group manipulations to introduce the thiol group.

Alternatively, a Suzuki or Negishi cross-coupling reaction between a protected 4-halophenol and an organoboron or organozinc reagent containing the 3-sulfanylbutyl moiety (or a protected version thereof) could be a viable strategy.

Multi-Step Synthesis Pathways for this compound

Multi-step syntheses, while longer, often provide greater control over the chemical transformations and allow for the construction of complex molecules with high purity. These pathways can be designed in a convergent or divergent manner and can start from readily available precursor molecules.

Convergent and Divergent Synthetic Route Design

Convergent Synthesis:

In a convergent approach, the phenol ring and the 3-sulfanylbutyl side chain would be synthesized separately and then combined in a late-stage coupling step. researchgate.net This strategy is often more efficient as it allows for the independent optimization of each synthetic sequence.

Fragment 1 (Phenolic): A protected 4-halophenol or a phenol-derived boronic acid.

Fragment 2 (Side Chain): A 3-sulfanylbutyl derivative suitable for cross-coupling, such as a Grignard reagent, an organozinc compound, or an organoborane.

The two fragments would then be joined using a transition metal-catalyzed cross-coupling reaction.

Divergent Synthesis:

A divergent synthesis would start from a common intermediate that is then elaborated to introduce the required functional groups. rsc.org For example, one could start with 4-butenylphenol. This intermediate could then be subjected to a hydrothiolation reaction to introduce the thiol group at the 3-position of the butyl chain.

This approach allows for the synthesis of a library of related compounds by varying the final functionalization steps.

Strategic Elaboration from Precursor Molecules (e.g., modifications of related indole structures or aromatic halides)

From Aromatic Halides:

A common and practical starting point for the synthesis of substituted phenols is the corresponding aryl halide. beilstein-journals.orgorganic-chemistry.org For instance, a multi-step synthesis could commence with 4-bromophenol.

Protection of the phenol: The hydroxyl group of 4-bromophenol would be protected, for example, as a methyl or silyl (B83357) ether, to prevent it from interfering with subsequent reactions.

Chain Elongation: The protected 4-bromophenol could undergo a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) with a suitable four-carbon building block to introduce the butyl chain.

Introduction of the Thiol Group: The terminal group of the newly introduced butyl chain would then be converted to a thiol. This could be achieved, for example, by converting a terminal alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a sulfur source.

Deprotection: Finally, the protecting group on the phenol would be removed to yield this compound.

From Indole Structures:

Application of Established Organic Transformations

The synthesis of a molecule like this compound, which features both a phenol and a thiol functional group, can be approached by adapting classical and modern organic reactions. Established methods such as Grignard reactions and Ullmann couplings provide foundational strategies for constructing the necessary carbon-sulfur and potential aryl-oxygen bonds, respectively.

Grignard Reactions: Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. A plausible Grignard-based approach to a precursor of this compound would involve the reaction of a suitable organomagnesium halide with elemental sulfur. doubtnut.comvedantu.com For instance, a Grignard reagent derived from a protected 4-(3-halobutyl)phenol could react with sulfur to introduce the thiol group.

A key challenge in applying this method to hydroxy-halide compounds is the reactive nature of the hydroxyl group, which must be protected. google.com The choice of protecting group is critical, as some common protecting groups can form species upon deprotection that react with the newly formed thiol group, leading to poor yields. google.com A successful strategy involves using a protecting group, such as a trialkylsilyl group, that is inert toward the thiol upon removal. google.com The general sequence involves the protection of the phenolic hydroxyl group, formation of the Grignard reagent from the alkyl halide, reaction with elemental sulfur, and subsequent acidification and deprotection to yield the final hydroxythiol compound. doubtnut.comgoogle.com

Ullmann Coupling: The Ullmann reaction is a cornerstone of synthetic chemistry for forming carbon-oxygen bonds, particularly in the synthesis of diaryl ethers. organic-chemistry.org While not directly applicable to creating the sulfanylbutyl side chain, modern variations of the Ullmann condensation are essential for synthesizing related aryloxy phenols and demonstrate the utility of copper-catalyzed cross-coupling reactions. encyclopedia.pubnih.gov Historically, these reactions required harsh conditions, including high temperatures (≥200 °C) and stoichiometric amounts of copper. encyclopedia.pub

Modern protocols have significantly improved the efficiency and scope of the Ullmann reaction. The use of ligands, such as N,N-dimethylglycine, can promote the copper-catalyzed coupling of phenols and aryl halides at much lower temperatures (e.g., 90 °C) with catalytic amounts of a copper salt, achieving good to excellent yields. organic-chemistry.org These advancements tolerate a wide range of functional groups and provide a milder, more efficient alternative to traditional methods. organic-chemistry.org While the primary application is for C-O bond formation, the principles of copper-catalyzed cross-coupling are central to modern organic synthesis and could be adapted for related C-S bond formations under specific catalytic systems.

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. For this compound, this involves the use of advanced catalytic systems, minimizing solvent use, and maximizing atom economy.

Development and Utilization of Heterogeneous Catalysts for Selective Alkylation of Phenols

The alkylation of phenols is a key industrial reaction, and the transition from traditional homogeneous acid catalysts (like sulfuric or perchloric acid) to solid, reusable heterogeneous catalysts represents a significant step toward sustainability. nih.govproquest.com Heterogeneous catalysts offer major advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental concerns associated with corrosive and hazardous liquid acids. proquest.comgoogle.com

Various solid acid catalysts have been explored for the selective alkylation of phenols. These include:

Zeolites: Materials like Beta zeolites and H-MCM-22 are effective catalysts for phenol alkylation. rsc.orgbegellhouse.com Their well-defined pore structures and tunable acidity can control the selectivity of the reaction, favoring the formation of specific isomers. rsc.org For example, Zr-containing Beta zeolites have been shown to be effective in the selective alkylation of phenol with tert-butanol, demonstrating the influence of both Brønsted and Lewis acid sites on catalytic activity. rsc.org

Sulfated Metal Oxides: Solid superacids, such as sulfated zirconia (ZrO₂), tin oxide (SnO₂), and titania (TiO₂), exhibit high catalytic activity for phenol alkylation even under solvent-free conditions. proquest.comgoogle.com These materials possess strong Brønsted acidity, which is crucial for catalyzing the reaction.

Heteropolyacids: Keggin-type heteropolyacids, such as 12-tungstophosphoric acid supported on zirconia, serve as efficient and regenerable catalysts for phenol alkylation under mild conditions (e.g., 80°C). google.com

The table below summarizes the performance of various heterogeneous catalysts in the alkylation of phenol with different alkylating agents, illustrating the potential for sustainable synthesis routes.

| Catalyst | Alkylating Agent | Reaction Temperature (°C) | Phenol Conversion (%) | Key Product Selectivity | Reference |

| H-MCM-22 | Methanol | 350 | >90% | Anisole, o-cresol, p-cresol | begellhouse.com |

| H-beta zeolite | Methanol | 300 | 50% | Anisole (63%) | begellhouse.com |

| Zr-containing Beta zeolite | tert-butanol | Not specified | 71% | 4-TBP, 2,4-DTBP (18.5%) | rsc.org |

| Sulfated ZrO₂ | tert-butyl alcohol | 120 | ~60% (yield) | 2- and 4-tert-butylphenols | proquest.com |

| 30% TPA on Zirconia | tert-butyl alcohol | 80 | High | Not specified | google.com |

TPA: Tungstophosphoric acid; TBP: tert-butylphenol; DTBP: di-tert-butylphenol.

Solvent Minimization and Atom Economy Considerations

Sustainable synthesis strategies heavily emphasize the reduction or elimination of volatile organic solvents and the maximization of atom economy.

Solvent Minimization: Many modern catalytic processes for phenol alkylation are designed to operate under solvent-free conditions. proquest.com This approach not only reduces environmental impact and waste but also simplifies product separation and purification, often leading to lower operational costs. The use of heterogeneous catalysts is particularly amenable to solvent-free systems, as the solid catalyst can be easily filtered from the liquid product mixture. proquest.com

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comskpharmteco.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Mechanistic Investigations of 4 3 Sulfanylbutyl Phenol Reactions

Reaction Mechanism Elucidation for the Thiol Group

The thiol, or sulfhydryl, group (-SH) is a versatile functional group known for its distinct reactivity, which includes oxidation to various sulfur-containing species and participation in both nucleophilic and electrophilic reactions.

Oxidative Transformations (e.g., formation of disulfides, sulfoxides, sulfones)

The oxidation of the thiol group in 4-(3-Sulfanylbutyl)phenol can lead to the formation of several key sulfur-containing functional groups, including disulfides, sulfoxides, and sulfones. The specific product obtained is highly dependent on the nature and stoichiometry of the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents, such as atmospheric oxygen, iodine (I₂), or hydrogen peroxide (H₂O₂) in the presence of a catalyst, can facilitate the coupling of two thiol molecules to form a disulfide. rsc.orgorganic-chemistry.org This reaction proceeds via a radical mechanism where the thiol is first oxidized to a thiyl radical. Two thiyl radicals then combine to form the disulfide bond. For instance, air oxidation in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF) is a common method for synthesizing symmetrical disulfides. rsc.org The reaction is believed to proceed through the formation of a thiolate anion, which is then oxidized to a thiyl radical.

Sulfoxide (B87167) and Sulfone Formation: Stronger oxidizing agents are required to further oxidize the sulfur atom to sulfoxides and sulfones. organic-chemistry.orgjchemrev.com The oxidation of sulfides, which can be formed from the corresponding thiol, to sulfoxides and subsequently to sulfones is a stepwise process. The initial oxidation to a sulfoxide is generally faster than the subsequent oxidation to the sulfone. researchgate.net Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or permanganates can be employed. jchemrev.com The use of specific catalysts can enhance the selectivity for either the sulfoxide or the sulfone. For example, certain metal carbides can selectively catalyze the oxidation to either the sulfoxide or the sulfone depending on the metal used. organic-chemistry.org The mechanism of these oxidations typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Table 1: Oxidative Transformations of the Thiol Group

| Starting Material | Product | Oxidizing Agent Example |

|---|---|---|

| This compound | Bis(4-(4-hydroxyphenyl)butan-2-yl) disulfide | Air (O₂), I₂ |

| This compound | 4-(3-(Sulfinyl)butyl)phenol | H₂O₂, m-CPBA (1 eq.) |

| This compound | 4-(3-(Sulfonyl)butyl)phenol | H₂O₂, KMnO₄ (excess) |

Nucleophilic and Electrophilic Reactivity of the Thiol Functionality

The thiol group of this compound can act as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Reactivity: Thiols are known to be excellent nucleophiles, often more so than their alcohol counterparts in protic solvents. libretexts.org The thiol can be deprotonated by a base to form a thiolate anion, which is an even stronger nucleophile. These thiolates can readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides). libretexts.org For example, the reaction of this compound with an alkyl halide in the presence of a base would lead to the corresponding alkylthio derivative. This reaction proceeds via a backside attack of the nucleophilic thiolate on the electrophilic carbon of the alkyl halide, resulting in the displacement of the halide leaving group. ksu.edu.sarammohancollege.ac.in

Electrophilic Reactivity: While less common, the sulfur atom of a thiol can also exhibit electrophilic character. This is typically achieved by converting the thiol into a better leaving group. For instance, thiols can react with electrophilic reagents like sulfenyl chlorides to form unsymmetrical disulfides. researchgate.net Furthermore, sulfides derived from thiols can be alkylated to form sulfonium (B1226848) salts, where the sulfur atom is electrophilic and can participate in further substitution reactions. libretexts.org

Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl group. The regiochemical outcome of these reactions is determined by the directing effects of both the hydroxyl and the alkyl-sulfanyl substituents.

Regioselectivity and Directing Effects of Substituents (e.g., influence of hydroxyl and alkyl-sulfanyl groups on ortho/para positions)

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. pressbooks.pub It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org The alkyl-sulfanyl group (-S-alkyl) is also generally considered to be an ortho-, para-director, although it is less activating than the hydroxyl group. The sulfur atom can donate a lone pair of electrons to the ring via resonance, but its larger size compared to oxygen results in less effective orbital overlap with the aromatic π-system.

In this compound, the hydroxyl group and the para-substituted sulfanylbutyl group work in concert to direct incoming electrophiles. Since the para position is already occupied by the sulfanylbutyl chain, electrophilic substitution is expected to occur predominantly at the positions ortho to the strongly activating hydroxyl group (positions 2 and 6). The directing effect of the hydroxyl group is dominant in this case. nih.gov

Kinetic and Thermodynamic Aspects of Ring Functionalization (e.g., nitration, halogenation)

Nitration: The nitration of phenols is generally a rapid reaction that can be achieved under milder conditions than the nitration of benzene (B151609). With this compound, nitration using dilute nitric acid would be expected to yield primarily 2-nitro-4-(3-sulfanylbutyl)phenol. Kinetic studies on the nitration of substituted phenols have shown that the reaction rate is influenced by the nature of the substituents on the ring. researchgate.netmdpi.com Electron-donating groups, such as the hydroxyl and alkyl groups, increase the rate of reaction by stabilizing the positively charged intermediate. mdpi.com

Halogenation: Halogenation of phenols is also a facile reaction. mt.com Due to the high activation of the ring by the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. The reaction of this compound with bromine, for example, would be expected to readily produce 2-bromo-4-(3-sulfanylbutyl)phenol and potentially 2,6-dibromo-4-(3-sulfanylbutyl)phenol, depending on the reaction conditions. From a thermodynamic standpoint, the halogenation of aromatic compounds is generally an exergonic process, although the specific Gibbs free energy change depends on the halogen and the substrate. mdpi.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-4-(3-sulfanylbutyl)phenol |

| Bromination | Br⁺ | 2-Bromo-4-(3-sulfanylbutyl)phenol, 2,6-Dibromo-4-(3-sulfanylbutyl)phenol |

| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl-4-(3-sulfanylbutyl)phenol |

Radical Reaction Pathways of this compound (e.g., formation and characterization of phenoxyl radicals)

The radical chemistry of this compound is dictated by the presence of two key functional groups: the phenolic hydroxyl (-OH) group and the sulfanyl (B85325) (-SH) group. These moieties provide multiple pathways for the compound to engage in radical reactions, particularly in the context of antioxidant activity where it can neutralize reactive free radicals. The principal mechanistic pathways involve the formation of a phenoxyl radical via hydrogen atom transfer (HAT) from the hydroxyl group, and potential reactions involving the sulfanyl group.

The primary antioxidant mechanism for phenolic compounds involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), resulting in the formation of a resonance-stabilized phenoxyl radical (ArO•). researchgate.net For this compound, this can be represented as:

ArOH + R• → ArO• + RH

The efficiency of this process is largely determined by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates the hydrogen atom transfer, enhancing the radical scavenging activity. ustc.edu.cn The presence of the alkyl chain and the terminal sulfanyl group influences the electronic properties of the phenol (B47542) and, consequently, its O-H BDE. While specific experimental BDE values for this compound are not extensively documented, studies on related sulfur-containing phenols show that the introduction of sulfur can modulate the antioxidant activity. mdpi.com The sulfur atom, even when located on a side chain, can influence the stability of the phenoxyl radical intermediate.

Formation and Characterization of Phenoxyl Radicals

The formation of the 4-(3-sulfanylbutyl)phenoxyl radical is a critical step in its function as a chain-breaking antioxidant. Once formed, the stability of this radical is paramount, as a more stable radical is less likely to propagate further radical chain reactions. The stability is conferred by the delocalization of the unpaired electron across the aromatic ring. masterorganicchemistry.com

The definitive characterization of phenoxyl radicals is typically achieved using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgacs.org This technique detects the unpaired electron, providing information about its environment through the g-factor and hyperfine coupling constants (hfc's) with nearby magnetic nuclei (e.g., ¹H). While EPR data for the specific 4-(3-sulfanylbutyl)phenoxyl radical is scarce, data from analogous phenolic radicals provide insight into the expected spectral characteristics.

Table 1: Comparative Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for Phenol and a Sulfur-Containing Analogue (Theoretical Values)

| Compound | BDE (O-H) (kcal/mol) | Ionization Potential (IP) (kcal/mol) |

| Phenol | ~86-88 | ~195-198 |

| Thiophenol (C₆H₅SH) | ~79-81 (S-H BDE) | ~190-193 |

| p-Cresol | ~85-87 | ~190-192 |

Note: The values are approximate and sourced from various computational chemistry studies. They are provided for illustrative purposes to show the relative differences between phenol, an alkylphenol, and a thiophenol. The S-H bond is generally weaker than the phenolic O-H bond.

Role of the Sulfanyl Group

The sulfanyl group (-SH) in the butyl side chain introduces additional radical reaction pathways. Thiols are known to be excellent hydrogen donors, and the S-H bond is typically weaker than a phenolic O-H bond, suggesting that hydrogen abstraction could potentially occur from the thiol group. mdpi.com

R'-SH + R• → R'-S• + RH

Advanced Spectroscopic Characterization of 4 3 Sulfanylbutyl Phenol

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra, including characteristic absorption bands or scattering peaks for the functional groups present in 4-(3-Sulfanylbutyl)phenol, have been published.

The absence of this fundamental spectroscopic information prevents a scientifically accurate and detailed discussion as outlined in the requested article structure. The generation of such an article would require speculative and unverified information, which falls outside the scope of scientifically sound reporting.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the original request.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. libretexts.org

The principal chromophore in this compound is the benzene (B151609) ring of the phenol (B47542) moiety. This aromatic system gives rise to characteristic absorptions in the ultraviolet region due to π → π* electronic transitions. libretexts.org For the parent phenol molecule, a primary absorption band (λmax) is typically observed around 275 nm. docbrown.info

The sulfanylbutyl substituent, while not a chromophore itself, acts as an auxochrome. Its non-bonding electrons can interact with the π-electron system of the benzene ring, which typically results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). The molecule may also exhibit weaker n → π* transitions associated with the non-bonding electrons on the oxygen and sulfur atoms. libretexts.org

The UV-Vis absorption spectrum of this compound is highly dependent on pH due to the acidic nature of the phenolic hydroxyl group. In acidic or neutral solutions, the compound exists predominantly in its protonated (phenolic) form. Under basic conditions (pH > pKa), the hydroxyl group is deprotonated to form the phenolate (B1203915) anion.

This deprotonation extends the conjugated π-electron system, causing a significant bathochromic shift in the absorption spectrum. chem-soc.si This spectral shift can be exploited to determine the acid dissociation constant (pKa) of the phenolic hydroxyl group using spectrophotometric titration. By measuring the absorbance at a fixed wavelength (typically the λmax of the phenolate) across a range of pH values, a titration curve can be generated. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. researchgate.net While the pKa for phenol is approximately 9.9, the alkylsulfide substituent on this compound is expected to slightly alter this value. researchgate.net

Table 2: Hypothetical UV-Vis Data for pKa Determination of this compound

| pH | Absorbance at λmax (Phenolate) |

| 7.0 | 0.05 |

| 8.0 | 0.12 |

| 9.0 | 0.35 |

| 9.5 | 0.50 |

| 10.0 | 0.65 |

| 11.0 | 0.88 |

| 12.0 | 0.95 |

Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. researchgate.net While this compound is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, its phenolic and sulfanyl (B85325) moieties make it a potential precursor to radical species.

Oxidation of the phenol group can generate a phenoxyl radical, while oxidation of the sulfanyl group can produce a thiyl (or sulfanyl) radical. fu-berlin.denih.gov These radical species are paramagnetic and can be detected and characterized by EPR. In practice, these radicals can be highly reactive and short-lived. Therefore, a technique called spin trapping is often employed, where a "spin trap" molecule (e.g., DMPO, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide) reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. nih.gov The resulting EPR spectrum provides information, such as hyperfine coupling constants, which can help identify the original radical species (e.g., whether it was carbon-centered, oxygen-centered, or sulfur-centered). fu-berlin.denih.gov This makes EPR an invaluable tool for studying the oxidative processes and radical chemistry of this compound.

Computational Chemistry and Theoretical Studies on 4 3 Sulfanylbutyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its dynamic environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(3-Sulfanylbutyl)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide detailed insights. digitellinc.com

Optimized Geometries and Electronic Structure: DFT calculations begin by finding the lowest energy structure (optimized geometry) of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. For this compound, the phenolic ring is expected to be planar, while the sulfanylbutyl side chain will have significant conformational flexibility.

Orbital Analysis and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating this is the likely site for electrophilic attack or oxidation. The sulfhydryl (-SH) group can also influence the electronic distribution. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. DFT studies on similar phenol and thiophenol compounds show that substituents on the ring significantly alter these orbital energies. digitellinc.commdpi.com

Spectroscopic Properties: DFT can also predict spectroscopic properties. For instance, by combining DFT with the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy, which can be compared to experimental data to confirm the structure.

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized O-H Bond Length | ~0.97 Å | Relevant for hydrogen bonding and proton donation. |

| Optimized S-H Bond Length | ~1.34 Å | Key parameter for thiol reactivity. nih.gov |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, centered on the phenol ring. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability. digitellinc.com |

| Dipole Moment | ~2.1 D | Reflects the molecule's overall polarity. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are computationally more intensive than DFT but can provide higher accuracy, especially for non-covalent interactions.

For this compound, the phenolic ring can engage in π-π stacking interactions with other aromatic systems. The MP2 method is particularly well-suited for accurately calculating the dispersion forces that govern these interactions. researchgate.net Furthermore, the interaction between the sulfur atom's lone pairs or the S-H bond and a nearby aromatic ring (an S-H/π interaction) can also be accurately modeled. Studies on simple systems like methanethiol (B179389) and benzene (B151609) have used MP2 to estimate these interaction energies to be around 2.6–3.7 kcal/mol. nih.gov Such interactions could be crucial in condensed phases or in biological systems where the molecule might bind to aromatic residues of a protein.

The butyl side chain of this compound is flexible, with multiple rotatable single bonds. This flexibility means the molecule can exist in various spatial arrangements, or conformations. Computational methods can be used to perform a conformational search to identify the most stable isomers (conformers). By systematically rotating the dihedral angles of the side chain and calculating the energy of each resulting structure, a potential energy surface can be mapped out. Studies on alkylphenols have shown that the orientation of the alkyl chain relative to the phenol ring can significantly affect the molecule's properties and stability. mdpi.com For this compound, key conformers would include different arrangements around the C-C and C-S bonds, leading to various "gauche" and "anti" forms.

| Conformer Description | Relative Energy (kcal/mol) | Note |

|---|---|---|

| Global Minimum (Extended Chain) | 0.00 | The most stable conformer, likely with an anti-arrangement in the butyl chain. |

| Gauche Conformer 1 | +0.85 | A higher energy state due to steric interactions in the folded chain. |

| Gauche Conformer 2 | +1.50 | Another higher energy state with a different chain fold. |

| Folded (Intramolecular H-bond) | +0.50 | A structure potentially stabilized by a weak intramolecular H-bond between -SH and the phenolic π-system. nih.gov |

Molecular Dynamics (MD) Simulations

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations are used to study their movement and interactions over time, providing a view of their dynamic behavior. researchgate.net

MD simulations can model how this compound behaves in a solvent, such as water. In an aqueous environment, the polar phenolic hydroxyl and sulfanyl (B85325) groups would interact with water molecules, while the nonpolar aromatic ring and alkyl chain would be subject to hydrophobic effects. The simulation would track the trajectories of all atoms over time, revealing how the molecule tumbles, vibrates, and changes its conformation in response to thermal energy and interactions with the solvent. This is crucial for understanding its solubility, aggregation behavior, and how it might approach a binding site or cross a membrane. researchgate.net

MD simulations excel at modeling the complex network of intermolecular forces between molecules. For this compound in a condensed phase, these interactions would include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and acceptor. The sulfanyl -SH group is a weaker hydrogen bond donor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other solute molecules.

Dispersion Forces (van der Waals): The aromatic ring and the alkyl chain contribute significantly to the molecule's interactions through dispersion forces. These forces are critical for understanding how the molecules pack together in a solid or liquid state.

π-π Stacking: As mentioned, the phenol rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. MD simulations can reveal the preferred orientation (e.g., parallel-displaced or T-shaped) and stability of these stacked dimers or larger aggregates. nih.gov

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions using computational methods involves mapping out the potential energy surface that connects reactants to products. This process allows for the detailed characterization of reaction pathways, including the identification of intermediates and, crucially, transition states.

Reaction Pathway Modeling Modeling reaction pathways for this compound would typically employ quantum mechanical methods, most commonly Density Functional Theory (DFT). These calculations can explore various potential reactions involving the molecule's key functional groups: the aromatic phenol ring, the hydroxyl (-OH) group, and the sulfanyl (-SH) group.

Potential reactions that could be modeled include:

Oxidation: The phenol and thiol moieties are susceptible to oxidation. Computational models can predict the pathways for reactions with various oxidizing agents. For instance, the oxidation of thiols can lead to disulfides, while phenol oxidation can result in phenoxy radicals and subsequently quinone-type structures. nih.govorientjchem.orgwikipedia.org

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic attack, primarily at the ortho and para positions. usda.gov Since the para-position is already substituted by the sulfanylbutyl group, modeling would focus on substitution at the ortho positions. researchgate.net

Thiol-Michael Addition: The thiol group can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov Computational modeling can elucidate the mechanism and stereoselectivity of such additions. researchgate.net

Transition State Characterization A transition state (TS) represents the highest energy point along a reaction coordinate and is a critical structure for understanding reaction kinetics. nju.edu.cn Computationally, a transition state is located as a first-order saddle point on the potential energy surface. A key feature used to confirm a transition state is the calculation of its vibrational frequencies, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. usda.govatomistica.online

For a given reaction of this compound, such as the hydrogen atom abstraction from the phenolic -OH group, computational chemists would:

Propose a reaction mechanism.

Calculate the optimized geometries and energies of the reactant(s), product(s), and any intermediates.

Use specialized algorithms to locate the transition state structure connecting the reactant and product. usda.gov

Confirm the nature of the TS by performing a vibrational frequency calculation.

Calculate the activation energy (the energy difference between the transition state and the reactants), which is directly related to the reaction rate. usda.gov

While general mechanisms for phenols and thiols are well-understood, specific computational studies detailing the reaction pathways and transition states for this compound are not prominently available in surveyed literature. However, the established methodologies provide a robust framework for how such investigations would be conducted. rsc.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

NMR Chemical Shifts Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. researchgate.net

For this compound, calculations would predict distinct signals for:

Aromatic Protons: Protons on the benzene ring, typically appearing in the 6.5-8.0 ppm range. docbrown.info

Phenolic Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.

Alkyl Protons: Protons on the butyl chain, including those adjacent to the sulfur atom (alpha-protons, typically 2.5-3.0 ppm) and others further down the chain.

Thiol Proton (-SH): A signal typically found between 1.0 and 2.0 ppm.

While a complete, computationally predicted NMR spectrum for this compound is not readily found in the literature, the principles of prediction are well-established. researchgate.net

Vibrational Frequencies Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.netijaemr.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. derpharmachemica.com For this compound, key predicted vibrational modes would include stretching and bending frequencies for its characteristic functional groups.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) | ijaemr.compressbooks.pub |

| S-H Stretch | Thiol -SH | 2550 - 2600 (weak) | |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | ijaemr.com |

| C-H Stretch (Aliphatic) | Butyl Chain | 2850 - 3000 | |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | pressbooks.pub |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | pressbooks.pub |

| C-S Stretch | Thioether-like C-S | 600 - 800 |

UV-Vis Absorption Maxima Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra, providing information on the maximum absorption wavelengths (λ_max) and oscillator strengths (intensities). nih.govresearchgate.netfaccts.de

The phenolic group acts as a chromophore. For phenol itself, characteristic absorption bands appear around 210 nm and 270 nm. The presence of the sulfanylbutyl substituent on the aromatic ring would be expected to cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift), which TD-DFT calculations could precisely predict. nih.govmdpi.com

Derivatization and Chemical Modification of 4 3 Sulfanylbutyl Phenol

Modification of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring in 4-(3-Sulfanylbutyl)phenol exhibits typical phenolic reactivity, serving as a target for various chemical transformations.

The phenolic hydroxyl group can be readily converted into esters and ethers, which can alter the compound's polarity, solubility, and biological activity. nih.govwikipedia.org

Esterification: Phenols can be esterified by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. wikipedia.orgcuni.cz For this compound, this reaction would typically be carried out in the presence of a base or a coupling agent to activate the carboxylic acid. Given that the thiol group can also be acylated, selective esterification of the phenol (B47542) may require specific reaction conditions or protection of the thiol group.

Etherification: The synthesis of aryl ethers from phenols is a common transformation, often achieved through reactions like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. organic-chemistry.org Other methods include the Mitsunobu reaction or palladium-catalyzed etherification. organic-chemistry.org The choice of reagents and conditions is crucial to avoid side reactions with the thiol group. For instance, using a base that selectively deprotonates the more acidic phenol (pKa ~10) over the thiol (pKa ~10-11) can promote selective O-alkylation. masterorganicchemistry.com

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid (R-COOH) + Dehydrating Agent | 4-(3-Sulfanylbutyl)phenyl ester |

| Esterification | Acyl Chloride (R-COCl) + Base | 4-(3-Sulfanylbutyl)phenyl ester |

| Etherification (Williamson) | Alkyl Halide (R-X) + Base | 4-(3-Sulfanylbutyl)phenyl ether |

| Etherification (Mitsunobu) | Alcohol (R-OH) + DEAD/PPh₃ | 4-(3-Sulfanylbutyl)phenyl ether |

Table 1: General Esterification and Etherification Reactions for the Phenolic Hydroxyl Group.

In multi-step syntheses involving this compound, it is often necessary to temporarily block, or "protect," the phenolic hydroxyl group to prevent it from reacting while chemical modifications are performed on the thiol group or other parts of the molecule. scispace.comhighfine.com

A variety of protecting groups are available for phenols. highfine.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal (deprotection) once it is no longer needed. highfine.com

Silyl (B83357) Ethers: Silyl ethers are among the most common protecting groups for hydroxyl functions due to their ease of installation, stability under various conditions, and facile removal. highfine.com Reagents like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) can be used. highfine.comresearchgate.net The relative nucleophilicity and steric environment of the phenolic hydroxyl versus the thiol group will influence the selectivity of the silylation reaction.

Alkyl Ethers: Methyl or benzyl (B1604629) ethers are also used to protect phenols. highfine.com However, their removal often requires harsh conditions, which might not be compatible with the thiol group. highfine.com The p-methoxybenzyl (PMB) ether is a useful alternative as it can be removed under milder oxidative conditions. highfine.com

The key challenge is achieving selectivity. In a molecule containing both a phenol and a thiol, the thiol is generally a better nucleophile than the phenol, but the phenol is more acidic. masterorganicchemistry.com This difference can sometimes be exploited. For example, under basic conditions for an SN2 reaction, the thiol might react preferentially. Conversely, protection strategies that are sensitive to acidity might favor the phenol. In cases where selectivity is difficult to achieve, it may be necessary to protect both groups and then selectively deprotect one. For instance, a silyl ether on the phenol and a thioester on the thiol could be selectively cleaved under different conditions.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Fluoride ion (e.g., TBAF) |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | Fluoride ion, Acid |

| Benzyl (Bn) | Benzyl bromide, Base | Catalytic Hydrogenation (H₂/Pd) |

| p-Methoxybenzyl (PMB) | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ, CAN) |

Table 2: Common Protecting Groups for the Phenolic Hydroxyl Group.

Modification of the Thiol Group

The sulfhydryl (-SH) group is a versatile functional handle, enabling a wide array of chemical transformations through oxidation, addition reactions, and nucleophilic substitution. masterorganicchemistry.com

The sulfur atom in the thiol group of this compound can exist in various oxidation states. Controlled oxidation can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. nih.govyoutube.com

Disulfide Formation: Mild oxidation, often simply exposure to air (autoxidation) which can be catalyzed by metal ions, or treatment with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂), leads to the coupling of two thiol molecules to form a disulfide. youtube.comyoutube.comresearchgate.net This reaction is reversible, and the disulfide bond can be cleaved back to the thiols using reducing agents. youtube.com

Higher Oxidation States: Stronger oxidizing agents can oxidize the thiol group further.

Sulfenic acid (R-SOH): A transient and reactive intermediate. youtube.com

Sulfinic acid (R-SO₂H): Formed by further oxidation of sulfenic acid. youtube.comnih.gov

Sulfonic acid (R-SO₃H): The most stable oxidation product, formed under strong oxidative conditions. youtube.comnih.gov

The specific product obtained depends on the nature of the oxidizing agent and the reaction conditions. youtube.com

| Product | Typical Oxidizing Agent(s) |

| Disulfide | O₂, I₂, H₂O₂ (mild) |

| Sulfenic Acid | (Intermediate) |

| Sulfinic Acid | H₂O₂ (controlled), m-CPBA |

| Sulfonic Acid | KMnO₄, HNO₃, H₂O₂ (strong) |

Table 3: Oxidation Products of the Thiol Group.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-ene and thiol-yne reactions are prime examples of click chemistry and are excellent methods for the functionalization of this compound. nih.govrsc.orgrsc.org

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). alfa-chemistry.com The reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic mechanism (Michael addition) if the alkene is electron-deficient. alfa-chemistry.comscispace.com This process is highly efficient and allows for the covalent attachment of this compound to a wide range of alkene-containing molecules and materials. nih.gov

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne or "yne"). rsc.orgwikipedia.org A key feature of this reaction is that each alkyne can react with two thiol molecules, leading to double addition and the formation of highly functionalized or crosslinked structures. wikipedia.orgnih.govresearchgate.net This provides a pathway to create complex architectures from this compound.

| Reaction | Reactant | Initiator/Catalyst | Product |

| Thiol-Ene | Alkene (R-CH=CH₂) | Radical initiator (e.g., AIBN, UV light) or Base | Thioether |

| Thiol-Yne | Alkyne (R-C≡CH) | Radical initiator or Base/Metal Catalyst | Vinyl sulfide (B99878) (single addition) or Dithioacetal (double addition) |

Table 4: Thiol-Click Chemistry Reactions.

The nucleophilic nature of the thiol group allows for the formation of thioethers and thioesters through substitution and condensation reactions.

Thioether Formation: Thioethers (or sulfides) are typically synthesized by the S-alkylation of thiols. masterorganicchemistry.commdpi.com This is analogous to the Williamson ether synthesis and usually involves deprotonating the thiol to form a thiolate anion, which then acts as a potent nucleophile to displace a leaving group (e.g., a halide) from an alkyl substrate. masterorganicchemistry.com Thioethers can also be formed by the reaction of thiols with alcohols under acidic conditions. nih.govgoogle.com

Thioester Formation: Thioesters are formed by the reaction of a thiol with a carboxylic acid or its derivative. wikipedia.org Common methods include:

Condensation with carboxylic acids: This requires a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Reaction with acyl chlorides or anhydrides: This is a highly efficient method, often carried out in the presence of a base. wikipedia.org

Catalytic methods: Various catalysts have been developed to promote the direct formation of thioesters from thiols and carboxylic acids under mild conditions. tandfonline.com

These reactions provide robust methods for attaching a wide variety of acyl and alkyl groups to the sulfur atom of this compound. organic-chemistry.orgresearchgate.netorganic-chemistry.org

| Product | Method | Typical Reagents |

| Thioether | S-alkylation | Alkyl Halide (R-X) + Base |

| Thioether | Reaction with Alcohol | Alcohol (R-OH) + Acid Catalyst |

| Thioester | Condensation | Carboxylic Acid (R-COOH) + DCC |

| Thioester | Acylation | Acyl Chloride (R-COCl) + Base |

Table 5: Synthesis of Thioethers and Thioesters.

Chemical Transformations on the Alkyl Chain

The secondary sulfanyl (B85325) group (-SH) on the butyl side chain is a key site for chemical modification. Its nucleophilicity and susceptibility to oxidation allow for a variety of transformations. These reactions can be used to introduce new functional groups, form linkages to other molecules, or create disulfide bonds for crosslinking applications.

Key transformations involving the sulfanyl group include:

S-Alkylation: The thiol can be readily deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can react with various electrophiles, such as alkyl halides or epoxides, in S-alkylation reactions to form thioethers. This reaction is a straightforward method for extending the alkyl chain or introducing specific functionalities.

Oxidation: The sulfanyl group is sensitive to oxidizing agents. Mild oxidation, for instance with iodine or air in the presence of a catalyst, leads to the formation of a disulfide bond, linking two molecules of this compound. Stronger oxidation can convert the thiol to a range of sulfur-containing functional groups, including sulfenic acids, sulfinic acids, and ultimately sulfonic acids.

Michael Addition (Thiol-Ene Reaction): As a nucleophile, the thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds or other activated alkenes. This conjugate addition, often referred to as a thiol-ene reaction when initiated by light or a radical initiator, is a highly efficient and atom-economical method for forming carbon-sulfur bonds.

| Reaction Type | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH) | Thioether | Introduces new alkyl groups, modifies steric and electronic properties. |

| Disulfide Formation | Mild Oxidant (e.g., I₂, air, DMSO) | Disulfide | Creates covalent dimers, useful for crosslinking in polymers. |

| Oxidation to Sulfonic Acid | Strong Oxidant (e.g., H₂O₂, KMnO₄) | Sulfonic Acid | Increases water solubility and acidity. |

| Michael Addition | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Thioether Adduct | Forms C-S bonds under mild conditions, useful in polymer synthesis. |

Functionalization of the Aromatic Ring

The phenol ring in this compound is electron-rich due to the activating effect of the hydroxyl group, making it susceptible to electrophilic attack. byjus.com The hydroxyl group is a strong ortho-, para-director. wikipedia.org Since the para-position is occupied by the 3-sulfanylbutyl group, functionalization is directed primarily to the ortho-positions (C2 and C6).

Classical electrophilic aromatic substitution (SEAr) reactions provide a direct method for introducing a variety of functional groups onto the aromatic ring. wikipedia.org The high reactivity of the phenol ring often necessitates mild reaction conditions to prevent polysubstitution and oxidative side reactions. libretexts.org

Halogenation: Phenols react readily with halogens. For instance, treatment with bromine in a non-polar solvent like carbon disulfide can lead to monobromination at the ortho position. mlsu.ac.in Using bromine water typically results in the formation of a polybrominated product. byjus.com

Nitration: Direct nitration using dilute nitric acid at low temperatures can introduce a nitro group at the ortho position. byjus.com The use of stronger nitrating agents, like concentrated nitric acid, can lead to oxidation of the ring. libretexts.org

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). The reaction is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer, although in this case, the para position is blocked. mlsu.ac.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. wikipedia.org For phenols, these reactions often require careful selection of catalysts and conditions to avoid side reactions involving the hydroxyl group. For example, Friedel-Crafts alkylation can be performed using an alkyl halide in the presence of a mild Lewis acid. mlsu.ac.in

| Reaction | Reagent/Catalyst | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in CS₂ | 2-Bromo-4-(3-sulfanylbutyl)phenol |

| Nitration | Dilute HNO₃, low temp. | 2-Nitro-4-(3-sulfanylbutyl)phenol |

| Sulfonation | Conc. H₂SO₄, room temp. | 2-Hydroxy-5-(3-sulfanylbutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Hydroxy-5-(3-sulfanylbutyl)phenyl)ethan-1-one |

Modern synthetic methods focusing on C-H bond activation offer advanced control over the regioselectivity of functionalizing phenols, overcoming some limitations of classical electrophilic substitution. nih.govnih.gov These strategies often employ transition metal catalysts that can be directed by the existing hydroxyl group to selectively activate specific C-H bonds, typically at the ortho position. nih.gov

While classical methods strongly favor ortho- and para-substitution, achieving meta-functionalization on a phenol ring is a significant challenge. nih.gov Regioselective C-H activation strategies are being developed to address this. These methods might involve the installation of a removable directing group on the phenolic oxygen, which then guides a metal catalyst to activate a specific C-H bond (ortho, meta, or para) for subsequent coupling reactions. nih.govnih.gov For this compound, such strategies could potentially allow for the introduction of substituents at the C3 or C5 positions, which are inaccessible via traditional electrophilic substitution. These advanced techniques enable the construction of complex phenolic structures through the formation of new carbon-carbon or carbon-heteroatom bonds with high precision. rsc.orgresearchgate.net

Polymerization and Oligomerization Reactions Involving this compound as a Monomer

The bifunctional nature of this compound, possessing both a phenol and a thiol group, makes it a valuable monomer for synthesizing functional polymers and oligomers. Different polymerization strategies can be employed by targeting one or both of these reactive sites.

Phenolic Polymerization: Phenols can undergo oxidative polymerization, often catalyzed by enzymes like peroxidases or laccases, or by chemical oxidants. nih.gov This process generates phenoxy radicals that couple to form polymers with C-C and C-O linkages, creating complex, often branched, structures similar to phenol-formaldehyde resins or polyphenylene oxides.

Thiol-Based Polymerization: The sulfanyl group can be a key participant in polymerization reactions.

Poly(disulfide)s: Oxidative polymerization of the thiol groups can lead to the formation of poly(disulfide)s. The disulfide bonds in the polymer backbone are often cleavable under reducing conditions, making these materials potentially useful for applications like drug delivery systems or self-healing materials.

Thiol-Ene Polymerization: Step-growth polymerization can be achieved by reacting the thiol group with a di-ene or multi-ene comonomer via a thiol-ene reaction. This reaction proceeds with high efficiency and is often initiated photochemically, allowing for spatial and temporal control over the polymerization process. This method is widely used to create polymer networks and hydrogels.

| Polymerization Type | Reactive Group(s) | Typical Comonomer/Initiator | Resulting Polymer Type |

|---|---|---|---|

| Oxidative Coupling | Phenolic Ring | Peroxidase/H₂O₂, FeCl₃ | Polyphenylene Oxide type |

| Oxidative Polymerization | Sulfanyl Group | Air, I₂ | Poly(disulfide) |

| Thiol-Ene Polymerization | Sulfanyl Group | Di-alkene (e.g., 1,7-octadiene), Photoinitiator | Poly(thioether) |

| Condensation Polymerization | Phenolic Hydroxyl | Formaldehyde | Phenol-Formaldehyde type resin |

Advanced Analytical Method Development for 4 3 Sulfanylbutyl Phenol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-(3-Sulfanylbutyl)phenol, enabling its separation from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC, U-HPLC, column chemistry optimization)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic and thiol-containing compounds. rsc.orgacs.orgresearchgate.netinsights.bionih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound. The use of Ultra-High-Performance Liquid Chromatography (U-HPLC) offers significant advantages in terms of speed and resolution. By using columns with smaller particle sizes (e.g., 1.9 µm), analysis times can be substantially reduced without compromising separation efficiency. fishersci.com

The choice of stationary phase chemistry is critical for optimizing the separation of phenolic compounds. fishersci.commdpi.com While standard C18 columns are widely used, other chemistries can offer unique selectivity. insights.bionih.govresearchgate.net For instance, pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity for halogenated and aromatic compounds due to specific interactions with the fluorine atoms in the stationary phase. fishersci.commdpi.com The optimization of column chemistry is a key aspect of method development, aiming to achieve sharp peaks and excellent separation from other components in the sample matrix. mdpi.com

Table 1: Comparison of HPLC Column Chemistries for Phenolic Compound Separation

| Stationary Phase | Principle of Separation | Advantages for Phenolic Compounds | Reference |

| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose, widely applicable for moderately polar compounds. insights.bionih.govresearchgate.net | insights.bionih.govresearchgate.net |

| Pentafluorophenyl (PFP) | Multiple interaction modes including hydrophobic, π-π, and dipole-dipole | Enhanced selectivity for aromatic and halogenated compounds. fishersci.commdpi.com | fishersci.commdpi.com |

| Polar-Embedded Phases | Enhanced retention of polar compounds | Improved peak shape and retention for polar analytes in highly aqueous mobile phases. | |

| Core-Shell Particles | Solid core with a porous outer layer | Higher efficiency and faster separations at lower backpressures compared to fully porous particles of the same size. researchgate.net | researchgate.net |

This table is generated based on data from the text.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. phenomenex.comnih.gov However, direct analysis of polar compounds like this compound can be challenging due to their low volatility and potential for interaction with the GC column, leading to poor peak shape. phenomenex.comfishersci.it To overcome these limitations, derivatization is commonly employed. phenomenex.comnih.govtcichemicals.comresearch-solution.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. phenomenex.comfishersci.itresearch-solution.com For compounds containing thiol (-SH) and phenol (B47542) (-OH) groups, common derivatization techniques include:

Silylation: This process replaces the active hydrogen in the thiol and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar derivative. phenomenex.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. research-solution.com

Alkylation: This involves converting acidic protons, such as those in phenols and thiols, into ethers or esters. fishersci.it Pentafluorobenzyl bromide (PFBBr) is a common reagent that creates derivatives highly sensitive to electron capture detection (ECD). nih.govresearch-solution.comepa.gov

Acylation: This method involves the reaction of the analyte with an acylating agent to form esters and thioesters. gcms.cz

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. research-solution.com The resulting volatile derivatives can then be effectively separated and quantified using GC, often coupled with mass spectrometry (MS) for definitive identification. nih.gov

Optimization of Mobile Phase Composition and Chromatographic Conditions

In HPLC, the mobile phase composition plays a pivotal role in achieving optimal separation. For reversed-phase chromatography of phenolic compounds, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mastelf.comsemanticscholar.org The pH of the mobile phase is a critical parameter, as it influences the ionization state of phenolic compounds. mastelf.comsemanticscholar.org Adjusting the pH, often by adding a small amount of acid like formic acid or acetic acid, can significantly improve peak shape and retention time. mdpi.commastelf.com

Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to separate complex mixtures containing compounds with a wide range of polarities. researchgate.netcabidigitallibrary.orgresearchgate.netsigmaaldrich.com The optimization process involves systematically varying the gradient profile, flow rate, and column temperature to achieve the best possible resolution in the shortest analysis time. fishersci.comsemanticscholar.org

Table 2: Key Parameters for HPLC Mobile Phase Optimization

| Parameter | Effect on Separation | Typical Conditions for Phenolic Compounds | Reference |

| Organic Solvent | Affects retention and selectivity. Acetonitrile often provides lower viscosity and better UV transparency than methanol. | Acetonitrile or Methanol | mastelf.comsemanticscholar.org |

| pH | Controls the ionization of acidic and basic analytes, impacting retention and peak shape. For phenols, a pH below their pKa is often used. | pH 2-4, adjusted with formic or acetic acid. | mastelf.comsemanticscholar.org |

| Buffer | Maintains a constant pH and can improve peak shape for ionizable compounds. | Acetate or formate (B1220265) buffers. | mdpi.commastelf.com |

| Flow Rate | Influences analysis time and efficiency. Higher flow rates can reduce analysis time but may increase backpressure. | 0.5 - 2.0 mL/min for standard HPLC; higher for U-HPLC. | fishersci.comsemanticscholar.org |

| Column Temperature | Affects viscosity of the mobile phase and can alter selectivity. | 25 - 60 °C | fishersci.comsigmaaldrich.com |

This table is generated based on data from the text.

Sample Preparation and Pre-concentration Methods

Effective sample preparation is essential for removing interfering substances and concentrating the analyte of interest, particularly when dealing with complex matrices. organomation.comnih.gov

Solid-Phase Extraction (SPE) for Complex Matrices

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. organomation.comfishersci.nlsigmaaldrich.comnih.govfujifilm.com It is particularly effective for isolating phenolic compounds from various matrices. nih.govnih.gov The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. organomation.com

A variety of sorbents are available for SPE, with the choice depending on the properties of the analyte and the matrix. sigmaaldrich.com For phenolic compounds, reversed-phase sorbents like C18 are common, but polymeric sorbents can also be effective. sigmaaldrich.comnih.gov Molecularly Imprinted Polymers (MIPs) offer high selectivity for a specific target analyte or structurally related compounds. nih.govsigmaaldrich.com

Table 3: Common SPE Sorbents for Phenolic Compound Extraction

| Sorbent Type | Mechanism of Retention | Typical Applications | Reference |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Extraction of non-polar to moderately polar compounds from aqueous matrices. | sigmaaldrich.comnih.gov |

| Normal-Phase (e.g., Silica, Alumina) | Adsorption, polar interactions | Extraction of polar compounds from non-polar matrices. | fujifilm.com |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Extraction of charged analytes (anions or cations). | sigmaaldrich.comfujifilm.com |

| Polymeric (e.g., Polystyrene-divinylbenzene) | Hydrophobic and π-π interactions | Broad-spectrum retention of acidic, neutral, and basic compounds. | sigmaaldrich.comnih.gov |

| Molecularly Imprinted Polymers (MIPs) | Specific recognition sites for the target analyte | Highly selective extraction of a single analyte or a class of related compounds. | nih.govsigmaaldrich.com |

This table is generated based on data from the text.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netkochmodular.comisca.me For the extraction of phenolic compounds from aqueous samples, a water-immiscible organic solvent is used. nih.govresearchgate.net The choice of solvent is critical and depends on the polarity and solubility of the target phenol. researchgate.netisca.me

Commonly used solvents for the LLE of phenolic compounds include ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE). researchgate.net The efficiency of the extraction can be influenced by the pH of the aqueous phase, which affects the ionization state of the phenol. By adjusting the pH, the distribution of the analyte between the two phases can be optimized. After extraction, the organic layer containing the analyte is collected, and the solvent may be evaporated and reconstituted in a smaller volume to concentrate the sample before analysis. While effective, LLE can be time-consuming and use significant volumes of organic solvents. nih.govkochmodular.com

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of this compound, a molecule containing both a thiol (-SH) and a phenolic hydroxyl (-OH) group, often requires derivatization to improve its chromatographic behavior and detection sensitivity. Derivatization modifies the analyte's chemical structure to enhance properties such as volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved spectrophotometric detection in liquid chromatography (HPLC). gcms.czchromatographyonline.com These strategies can be broadly categorized into pre-column and post-column techniques.

Pre-column and Post-column Derivatization Techniques (e.g., using 4-nitrobenzoyl chloride, photochemical conversions)

Pre-column Derivatization

In this approach, the analyte is derivatized before its introduction into the chromatographic system. researchgate.net This method is highly flexible, allowing for a wider range of reaction conditions (e.g., time, temperature, solvent) and for the removal of excess reagent and by-products before analysis, which can prevent interference and protect the analytical column. researchgate.net

For the thiol group in this compound, a common pre-column strategy involves alkylation or acylation. Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to form a mixed disulfide, which can be detected by HPLC. nih.gov Another example is the use of 4-nitrobenzoyl chloride , which reacts with the hydroxyl group of the phenol to form an ester, enhancing UV detectability. greyhoundchrom.comsigmaaldrich.com This reagent can also potentially react with the thiol group, necessitating careful control of reaction conditions to achieve selective derivatization if desired.

Post-column Derivatization

This technique involves derivatizing the analyte after it has been separated on the chromatographic column but before it reaches the detector. chromatographytoday.com The primary advantage is that it avoids the formation of multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix. actascientific.com However, the reactions must be rapid and quantitative, and the instrumentation can be more complex, often requiring additional pumps and reaction coils. chromatographyonline.comchromatographytoday.com Reagents like o-phthalaldehyde (B127526) (OPA), when combined with a mercapto-alcohol, react with primary amines to form highly fluorescent products, a principle that can be adapted for other functional groups. chromatographyonline.com

Photochemical Conversions

Photochemical derivatization is an emerging technique that uses light to induce a chemical transformation in the analyte. conicet.gov.ar This can be performed either pre- or post-column. For thiols, UV irradiation can initiate homolytic cleavage of the S-H bond, forming a thiyl radical. researchgate.net This reactive species can then participate in further reactions to generate a more detectable product. In the presence of an alkene, a thiol-ene "click" reaction can occur, forming a stable thioether. conicet.gov.ar Another approach involves on-line UV irradiation of the column eluate, which can alter the spectral properties of the analyte, potentially enhancing the analytical signal and providing additional structural information for peak identification. nkust.edu.tw For instance, photolysis of organic nitrates in the presence of thiols can lead to the release of nitric oxide (NO), a process that can be monitored, although it may compete with other photochemical reactions. researchgate.net

Spectrophotometric Detection Techniques (e.g., UV-DAD, Fluorescence, Spectrophotometric coupling with specific reagents)

Spectrophotometric methods are fundamental to the detection of this compound after chromatographic separation, relying on the molecule's ability to absorb or emit light.

UV-Diode Array Detection (UV-DAD)

UV-Diode Array Detection is a powerful tool for analyzing phenolic compounds. The phenol group in this compound possesses a chromophore (the benzene (B151609) ring) that absorbs UV light. A DAD detector measures absorbance across a range of wavelengths simultaneously, providing a complete UV spectrum for each peak. nkust.edu.tw This is useful for peak identification and purity assessment. For simple phenols, the maximum absorbance is typically in the range of 270-280 nm. epa.govchromatographyonline.com Derivatization, for example with 4-nitrobenzoyl chloride, can shift the absorption to a longer wavelength and increase the molar absorptivity, thereby enhancing sensitivity. sigmaaldrich.com

Fluorescence Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV absorption, as fewer compounds naturally fluoresce. astm.orgmeasurlabs.com While some phenols exhibit native fluorescence, their quantum yields are often low. nih.gov To exploit the high sensitivity of this technique, derivatization with a fluorescent reagent (a fluorophore) is common. astm.org Reagents such as dansyl chloride, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), and monobromobimane (B13751) (mBBr) react with thiols or phenols to yield highly fluorescent derivatives. chromatographyonline.comastm.orgscispace.com For example, mBBr is a thiol-specific labeling reagent that forms a stable, fluorescent product, allowing for the determination of thiols at very low concentrations. scispace.comresearchgate.net

Spectrophotometric Coupling with Specific Reagents

This technique involves a chemical reaction, often post-column, that produces a colored or fluorescent compound which is then measured. A classic example for thiols is the use of Ellman's reagent (DTNB). The reaction of a thiol with DTNB liberates the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. acs.orgnih.gov While traditionally used in cuvette-based assays, this reaction can be adapted for HPLC systems. Similarly, reagents like 4,4'-dithiodipyridine (DTDP) can be used, which react with thiols over a wider pH range than DTNB. acs.org For phenols, coupling with reagents like 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent can produce a colored dye suitable for spectrophotometric measurement. scirp.org

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

| UV-DAD | Measures absorbance of UV-Vis light across a range of wavelengths. | Direct detection via the phenolic ring; enhanced detection after derivatization. | Provides spectral information for peak identity; robust and widely applicable. nkust.edu.twnih.gov | Moderate sensitivity; low selectivity. chromatographyonline.com |